molecular formula C16H17I2NO B4896266 2-[[Benzyl(ethyl)amino]methyl]-4,6-diiodophenol

2-[[Benzyl(ethyl)amino]methyl]-4,6-diiodophenol

Cat. No.: B4896266
M. Wt: 493.12 g/mol
InChI Key: YFERVDSQUJWNEZ-UHFFFAOYSA-N
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Description

2-[[Benzyl(ethyl)amino]methyl]-4,6-diiodophenol is an organic compound characterized by the presence of benzyl, ethylamino, and diiodophenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[Benzyl(ethyl)amino]methyl]-4,6-diiodophenol typically involves a multi-step process. One common method includes the reaction of benzyl chloride with ethylamine to form benzyl(ethyl)amine. This intermediate is then reacted with 4,6-diiodophenol in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve moderate temperatures and the use of solvents such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[[Benzyl(ethyl)amino]methyl]-4,6-diiodophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The diiodo groups can be reduced to form the corresponding deiodinated phenol.

    Substitution: The benzyl and ethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Deiodinated phenols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[Benzyl(ethyl)amino]methyl]-4,6-diiodophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[Benzyl(ethyl)amino]methyl]-4,6-diiodophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, potentially affecting their function. The benzyl and ethylamino groups may interact with cellular receptors or enzymes, modulating their activity. The diiodo groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

    Nicardipine: A compound with a similar benzylamino structure used as a calcium channel blocker.

    PRL-8-53: A nootropic compound with a benzylamino group, known for its cognitive-enhancing properties.

Uniqueness: 2-[[Benzyl(ethyl)amino]methyl]-4,6-diiodophenol is unique due to the presence of both benzyl and ethylamino groups along with diiodophenol. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[benzyl(ethyl)amino]methyl]-4,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17I2NO/c1-2-19(10-12-6-4-3-5-7-12)11-13-8-14(17)9-15(18)16(13)20/h3-9,20H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFERVDSQUJWNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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